2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine
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Overview
Description
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a methoxy group, a piperidine ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluorinated Phenyl Intermediate: This step involves the introduction of a fluorine atom onto a phenyl ring, followed by the addition of a methoxy group. Common reagents for this step include fluorinating agents such as Selectfluor and methoxylating agents like sodium methoxide.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine precursor.
Coupling with the Pyridine Moiety: The final step involves coupling the fluorinated phenyl intermediate with the piperidine intermediate and the pyridine moiety. This is typically achieved through a nucleophilic substitution reaction, using reagents such as sodium hydride and dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the fluorinated phenyl ring may enhance binding affinity to certain receptors, while the piperidine ring may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine: shares similarities with other compounds that contain fluorinated phenyl rings, methoxy groups, and piperidine or pyridine moieties. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy group and piperidine ring contribute to its overall pharmacokinetic profile.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-14-5-3-7-19(22-14)26-13-15-6-4-10-23(12-15)20(24)16-8-9-18(25-2)17(21)11-16/h3,5,7-9,11,15H,4,6,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFDKDTOAYVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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